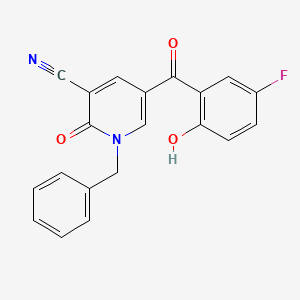

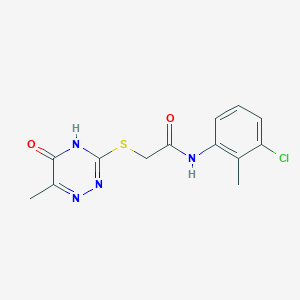

![molecular formula C19H22N6O3 B2942608 8-(4-Ethoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921811-33-8](/img/structure/B2942608.png)

8-(4-Ethoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazole derivatives are preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . This is due to the fact that the triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . They have relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various methods, including reactions involving the reaction of isothiocyanates with hydrazides , the reaction of 1,3,4-oxadiazoles with hydrazine , by thermal cyclization of acylated thiosemicarbazides , or by reaction between carboxylic acids with hydrazinecarbothiohydrazides .Molecular Structure Analysis

Structurally, there are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives are diverse and depend on the specific compound. For example, 4-Phenyl-1,2,4-triazoline-3,5-dione can be used as a dehydrogenating agent to synthesize annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. For example, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Applications De Recherche Scientifique

Antimicrobial Activities

Some derivatives of 1,2,4-triazole, including compounds similar to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. Such derivatives have exhibited good to moderate activity against various microorganisms, indicating potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).

Antioxidant and Anticancer Activity

Novel derivatives of 1,2,4-triazole have shown significant antioxidant and anticancer activities. These compounds have been tested against various cell lines, including human glioblastoma and breast cancer cells. Some of these derivatives exhibited higher antioxidant activity than ascorbic acid, a well-known antioxidant. This suggests a potential role in cancer treatment and prevention (Tumosienė et al., 2020).

Fluorescent Properties for Imaging

Certain 1,2,4-triazole derivatives have been identified as blue-emitting fluorophores. These compounds have unique absorption and emission properties, making them useful for imaging applications. Their stability and fluorescent characteristics in various solvents highlight their potential in bioimaging and analytical chemistry (Padalkar et al., 2015).

Tetrel Bonding Interactions

Research has been conducted on triazole derivatives with α-ketoester functionality, revealing insights into π-hole tetrel bonding interactions. These studies contribute to a deeper understanding of molecular interactions and could inform the design of new materials or pharmaceutical compounds (Ahmed et al., 2020).

Potential Anti-Tumor Agents

Triazole derivatives have been explored as key precursors for the synthesis of triazines and triazepines with potential anti-tumor properties. These compounds have shown promising results against certain cancer cell lines, suggesting a pathway for the development of new anticancer drugs (Badrey & Gomha, 2012).

Mécanisme D'action

Target of action

1,2,4-Triazoles are known to interact with a variety of biological targets due to their ability to form hydrogen bonds with different targets . They have been found to exhibit a broad range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Mode of action

The mode of action of 1,2,4-triazoles depends on the specific compound and its biological target. For example, some triazole derivatives have been found to inhibit key enzymes in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Biochemical pathways

The specific biochemical pathways affected by 1,2,4-triazoles can vary widely depending on the compound and its target. For instance, some triazole derivatives have been found to inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, disrupting ergosterol biosynthesis and leading to the accumulation of toxic methylated sterols .

Pharmacokinetics

The pharmacokinetic properties of 1,2,4-triazoles can also vary depending on the specific compound. Some triazole derivatives have been found to have good oral bioavailability and are metabolized primarily in the liver .

Result of action

The molecular and cellular effects of 1,2,4-triazoles can include the disruption of cell membrane integrity (in the case of antifungal activity), inhibition of cell proliferation (in the case of anticancer activity), and modulation of neurotransmitter activity (in the case of anticonvulsant and antidepressant activity) .

Orientations Futures

The future directions of research on 1,2,4-triazole derivatives are likely to involve the development of new drugs with a wide range of pharmacological activity. This is due to the fact that the triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . The number of studies on the antiviral properties of 1,2,4-triazole derivatives has significantly increased in recent years .

Propriétés

IUPAC Name |

8-(4-ethoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3/c1-6-28-13-9-7-12(8-10-13)15-20-21-18-24(11(2)3)14-16(25(15)18)22(4)19(27)23(5)17(14)26/h7-11H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITXYEPAXMRVLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3C(C)C)C(=O)N(C(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2942533.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2942536.png)

![3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2942537.png)

![Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942538.png)

![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)

![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2942547.png)